molecular formula C11H20O B084021 2-Hexylcyclopentanone CAS No. 13074-65-2

2-Hexylcyclopentanone

Cat. No. B084021
CAS RN: 13074-65-2
M. Wt: 168.28 g/mol
InChI Key: JTHVYOIHZNYRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexylcyclopentanone is a chemical compound with the CAS Number: 13074-65-2 and Molecular Weight: 168.28 . It is a member of the fragrance structural group Ketones Cyclopentanones and Cyclopentenones .


Synthesis Analysis

The synthesis of 2-Hexylcyclopentanone involves a powerful diffusive sweet fruity, fatty somewhat jasmone-like floral odor with slightly oily minty citrus note .


Molecular Structure Analysis

The molecular formula of 2-Hexylcyclopentanone is C11H20O . The InChI code is 1S/C11H20O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h10H,2-9H2,1H3 and the InChI key is JTHVYOIHZNYRCC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Hexylcyclopentanone has a molecular weight of 168.28 g/mol . It has a density of 0.9±0.1 g/cm3 . The boiling point is 234.9±8.0 °C at 760 mmHg .

Scientific Research Applications

In atmospheric chemistry, 2-Hexylcyclopentanone's reactivity with hydroxyl (OH) radicals is studied to understand its contribution to the formation of photochemical air pollution in urban and regional areas. The kinetics and products of its gas-phase reactions are analyzed at standard atmospheric conditions to provide insights into its environmental impacts and behavior (Atkinson, Tuazon, & Aschmann, 2000).

Moreover, 2-Hexylcyclopentanone serves as an intermediate in the synthesis of various chemical compounds. For instance, it's utilized in the preparation of 5-Alkyl-2-penten-5-olides, which are derived from dimethyl adipate through a series of reactions including Dieckmann condensation, decarboxylation, and oxidation (Suga, Watanabe, Fujita, & Inoki, 1983).

Safety And Hazards

2-Hexylcyclopentanone is harmful if swallowed and causes skin irritation . It also causes serious eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-hexylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHVYOIHZNYRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864355
Record name 2-Hexylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexylcyclopentanone

CAS RN

13074-65-2
Record name 2-Hexylcyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13074-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexylcyclopentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanone, 2-hexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hexylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hexylcyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HEXYLCYCLOPENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O72GYM1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1008 g (12 moles) of cyclopentanone, 800 g (8 moles) of n-hexanal and 80 g of a pulverulent catalyst containing 0.5% by weight of palladium on alumina was hydrogenated in an autoclave at 140° C. and under a hydrogen pressure of 70 bar until the pressure remained constant (about 15 hours), the procedure used being similar to that described in Example 1. The catalyst was separated off and the mixture discharged from the reactor was then distilled directly. 294 g (3.5 moles) of cyclopentanone were recovered as fraction 1. 1103 g of pure 2-hexylcyclopentanone (bp. 84° C./0.35 mbar) were obtained as the main fraction; this corresponded to a selectivity of 82%, based on n-hexanal. When, as in Example 1, the molar ratio of cyclopentanone to hexanal was increased to 3:1, the selectivity increased to above 90%, as in the case of 2-heptylcyclopentanone.
Quantity
1008 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step One
[Compound]
Name
pulverulent catalyst
Quantity
80 g
Type
catalyst
Reaction Step One
Quantity
294 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexylcyclopentanone
Reactant of Route 2
Reactant of Route 2
2-Hexylcyclopentanone
Reactant of Route 3
Reactant of Route 3
2-Hexylcyclopentanone
Reactant of Route 4
2-Hexylcyclopentanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Hexylcyclopentanone
Reactant of Route 6
2-Hexylcyclopentanone

Citations

For This Compound
52
Citations
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
… of 2-hexylcyclopentanone when used as a fragrance ingredient is presented. 2-Hexylcyclopentanone is … Available data for 2-hexylcyclopentanone were evaluated then summarized and …
Number of citations: 8 www.sciencedirect.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The cyclopentanone and cyclopentenone group of fragrance ingredients was critically evaluated for safety following a complete literature search. For high end users, calculated …
Number of citations: 59 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… 2-Hexylcyclopentanone was evaluated for genotoxicity,… ; 2-hexylcyclopentanone is notphototoxic/photoallergenic. The environmental endpoints were evaluated;2-hexylcyclopentanone …
G Cardinale, JAM Laan, SW Russell… - Recueil des Travaux …, 1982 - Wiley Online Library
… From 150 mg pure 2-chloro-2-hexylcyclopentanone after reflux in 2 ml methanol during 5 min and … 8.25 g crude 2-chloro-2-hexylcyclopentanone was firstly evacuated at 2 kPa and 60C …
Number of citations: 2 onlinelibrary.wiley.com
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
AM Api a,*, D. Belsito b, D. Botelho a, D. Browne a, M. Bruze c, GA Burton Jr. d, J. Buschmann e, ML Dagli f, M. Date a, W. Dekant g, C. Deodhar a, M. Francis a, AD Fryer h, K. Joshi a, S. …
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
… 2-hexylcyclopentanone (CAS # 13074-65-2; see Section 5). The mutagenic activity of 2-hexylcyclopentanone … WP2uvrA were treated with 2-hexylcyclopentanone in dimethyl sulfoxide (…
SD Doig, H Simpson, V Alphand, R Furstoss… - Enzyme and microbial …, 2003 - Elsevier
… tested in this work were the asymmetric oxidation of 4-methylcyclohexanone yielding (S)-5-methyl-oxepane-2-one and the oxidative resolution of 2-hexylcyclopentanone yielding (S)-6-…
Number of citations: 104 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
… Under the conditions of the study, 2-hexylcyclopentanone was not … to 2-hexylcyclopentanone (CAS # 13074-65-2; see Section 5). The clastogenic activity of 2-hexylcyclopentanone was …
K SUGA, S WATANABE, T FUJITA… - Journal of Japan Oil …, 1983 - jstage.jst.go.jp
… Oxidation of 2-hexylcyclopentanone(3, R= C6H13) with mchloroperbenzoic acid afforded 5-hexyl-5-pentanolide(6). The compound(6) was treated with benzene-selenyl bromide …
Number of citations: 0 www.jstage.jst.go.jp
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
… Target data on 2-pentylcyclopentan-1-one and data from the read across analog 2-hexylcyclopentanone (CAS # 13074-652) show that 2-pentylcyclopentan-1-one is not genotoxic. …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.